molecular formula C11H22N2O2 B2355104 tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate CAS No. 196822-24-9

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate

Cat. No.: B2355104
CAS No.: 196822-24-9
M. Wt: 214.309
InChI Key: YVHLLGDTKFCKHD-UHFFFAOYSA-N
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Description

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a methyl group, and a pyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-3-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted carbamate derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a protecting group for amines, allowing selective reactions to occur at other functional groups.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate
  • tert-butyl N-methyl-N-(3S)-3-methylpyrrolidin-3-yl)carbamate

Comparison:

  • tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate lacks the N-methyl group, which can affect its reactivity and biological activity.
  • tert-butyl N-methyl-N-(3S)-3-methylpyrrolidin-3-yl)carbamate is a stereoisomer, which can lead to differences in its interaction with chiral environments, such as enzymes and receptors.

The unique combination of functional groups in tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-methyl-N-(3-methylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13(5)11(4)6-7-12-8-11/h12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHLLGDTKFCKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)N(C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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